molecular formula C9H8BrN3 B8006231 2-Bromo-6-(1H-pyrazol-4-YL)aniline

2-Bromo-6-(1H-pyrazol-4-YL)aniline

Cat. No.: B8006231
M. Wt: 238.08 g/mol
InChI Key: SHPLHVOPTMOMFD-UHFFFAOYSA-N
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Description

2-Bromo-6-(1H-pyrazol-4-YL)aniline is a brominated aromatic compound featuring an aniline group and a pyrazole ring. The bromine substituent at the 2-position and the pyrazole at the 6-position contribute to its unique electronic and steric properties, making it a candidate for applications in agrochemical and pharmaceutical research.

Properties

IUPAC Name

2-bromo-6-(1H-pyrazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-8-3-1-2-7(9(8)11)6-4-12-13-5-6/h1-5H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPLHVOPTMOMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(1H-pyrazol-4-YL)aniline typically involves the bromination of 6-(1H-pyrazol-4-YL)aniline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-6-(1H-pyrazol-4-YL)aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(1H-pyrazol-4-YL)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are often used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include nitro or nitroso derivatives.

    Reduction Reactions: Products include various amine derivatives.

Scientific Research Applications

2-Bromo-6-(1H-pyrazol-4-YL)aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1H-pyrazol-4-YL)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and pyrazole ring can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Brominated Pyrazole Derivatives

Compound Name Substituents Key Structural Differences Source
2-Bromo-6-(1H-pyrazol-4-YL)aniline Br (C2), NH₂ (C6), 1H-pyrazole Reference compound N/A
2-Bromo-6-(1-methylpyrazol-4-YL)aniline Br (C2), NH₂ (C6), 1-methylpyrazole Methylation at pyrazole N1
4-(4-Bromopyrazol-1-yl)aniline Br (pyrazole C4), NH₂ (aniline) Bromine on pyrazole instead of benzene
5g (1,3,4-oxadiazole derivative) 4-bromobenzylthio, trifluoromethylpyrazole Oxadiazole core, benzylthio substituent

Bioactivity Comparison

Fungicidal and Herbicidal Activity

  • 1,3,4-Oxadiazole Derivatives () : Compounds like 5g (4-bromobenzylthio) showed >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. The bromine atom enhances binding to the SDH protein via hydrophobic interactions .
  • 1,3,4-Thiadiazole Derivatives () : Antimicrobial activity against E. coli and C. albicans was observed, though fungicidal efficacy was lower than oxadiazoles. The absence of bromine in these compounds may reduce target affinity .

Table 2: Bioactivity of Pyrazole-Containing Analogues

Compound Class Target Organism/Application Key Findings Source
1,3,4-Oxadiazole thioethers S. sclerotiorum, R. solani Bromine enhances SDH binding (IC₅₀ ~50 μg/mL)
1,3,4-Thiadiazoles E. coli, C. albicans Moderate antimicrobial activity (MIC 25–50 μg/mL)
Halogenated sulfonamides (Patent) Crop protection, veterinary medicine Bromopyrazole-aniline hybrids show broad pesticidal use

Role of Bromine in Bioactivity

Bromine’s electronegativity and van der Waals radius contribute to halogen bonding with biological targets. For example, in compound 5g, bromine stabilizes the interaction with SDH’s Phe-66 residue, mimicking the lead compound penthiopyrad . In contrast, non-brominated analogues in exhibited reduced potency .

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